![molecular formula C22H17ClN4O2 B2927060 furan-2-yl(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone hydrochloride CAS No. 1216892-42-0](/img/structure/B2927060.png)
furan-2-yl(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone hydrochloride
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Description
Furan-2-yl(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C22H17ClN4O2 and its molecular weight is 404.85. The purity is usually 95%.
BenchChem offers high-quality furan-2-yl(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about furan-2-yl(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Applications
Quinoxaline derivatives have been recognized for their potential antiviral properties, particularly against retroviruses such as HIV. The structure of quinoxalines allows for interaction with viral components, potentially inhibiting replication and spread .
Antibacterial and Antimicrobial Properties
These compounds exhibit significant antibacterial and antimicrobial activities. They have been studied for their efficacy against a range of bacterial strains, offering a pathway for the development of new antibiotics .
Anti-inflammatory Uses
The anti-inflammatory properties of quinoxaline derivatives make them candidates for the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, they can help in reducing inflammation and associated pain .
Antiprotozoal and Antimalarial Effects
Research has indicated that quinoxaline compounds can be effective in treating protozoal infections, including malaria. Their mechanism may involve disrupting the life cycle of the protozoa or inhibiting critical enzymes .
Anticancer Potential
Quinoxaline derivatives are being explored for their anticancer activities. They may work by interfering with cell division or inducing apoptosis in cancer cells. Studies have shown promise in colon cancer therapies .
Antifungal Applications
These compounds also possess antifungal properties, which could lead to the development of new treatments for fungal infections. Their effectiveness against various fungi has been a subject of research .
Antituberculosis Activity
Given the global challenge of tuberculosis, quinoxaline derivatives offer a potential avenue for new treatments. They have been studied for their ability to act against the bacteria causing tuberculosis .
Agricultural Uses
In the agricultural sector, quinoxaline derivatives serve as fungicides, herbicides, and insecticides. Their biological activity can protect crops from various pests and diseases .
properties
IUPAC Name |
furan-2-yl-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2.ClH/c27-22(21-7-4-12-28-21)26-20(14-18(25-26)15-5-2-1-3-6-15)16-8-9-17-19(13-16)24-11-10-23-17;/h1-13,20H,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMVQIUAXACGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC5=NC=CN=C5C=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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